Cas no 2247103-16-6 (tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate)
![tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate structure](https://www.kuujia.com/scimg/cas/2247103-16-6x500.png)
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2247103-16-6
- tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate
- EN300-6493447
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- Inchi: 1S/C11H14FNO5S/c1-11(2,3)18-10(15)13-8-5-4-7(14)6-9(8)19(12,16)17/h4-6,14H,1-3H3,(H,13,15)
- InChI Key: DQUFLRWJYUZYTN-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1NC(=O)OC(C)(C)C)O)(=O)(=O)F
Computed Properties
- Exact Mass: 291.05767188g/mol
- Monoisotopic Mass: 291.05767188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 101Ų
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493447-0.1g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 0.1g |
$1257.0 | 2023-05-26 | ||
Enamine | EN300-6493447-0.05g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 0.05g |
$1200.0 | 2023-05-26 | ||
Enamine | EN300-6493447-0.25g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 0.25g |
$1315.0 | 2023-05-26 | ||
Enamine | EN300-6493447-10.0g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 10g |
$6144.0 | 2023-05-26 | ||
Enamine | EN300-6493447-5.0g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 5g |
$4143.0 | 2023-05-26 | ||
Enamine | EN300-6493447-0.5g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 0.5g |
$1372.0 | 2023-05-26 | ||
Enamine | EN300-6493447-2.5g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 2.5g |
$2800.0 | 2023-05-26 | ||
Enamine | EN300-6493447-1.0g |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate |
2247103-16-6 | 1g |
$1429.0 | 2023-05-26 |
tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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2. Book reviews
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate
Professional Introduction to Tert-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate (CAS No. 2247103-16-6)
Ter-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate, a compound with the CAS number 2247103-16-6, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and molecular medicine. The presence of both a fluorosulfonyl group and a hydroxyl moiety in its molecular framework endows it with distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The fluorosulfonyl group is particularly noteworthy, as fluorine-containing compounds are widely recognized for their enhanced metabolic stability, bioavailability, and binding affinity in biological systems. This attribute has made fluorinated molecules indispensable in the design of modern pharmaceuticals. In contrast, the hydroxyl group introduces polarity and reactivity that can be exploited in various synthetic pathways, enabling the formation of more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel carbamate-based therapeutics. Carbamates are known for their versatility as pharmacophores, capable of modulating enzyme activity and interacting with biological targets in diverse ways. The tert-butyl group in this compound not only enhances its stability but also influences its solubility and pharmacokinetic properties, making it an attractive candidate for further investigation.
One of the most compelling aspects of Ter-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate is its potential role as a building block for more sophisticated drug molecules. Researchers have leveraged its structural motifs to develop inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating potent inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The ability to fine-tune the electronic and steric properties of this compound through derivatization offers a pathway to optimize its biological efficacy.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like Ter-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate. Advanced modeling techniques have been employed to predict how modifications to its structure might affect its interaction with biological targets. These computational approaches have complemented experimental efforts, allowing researchers to rapidly identify promising derivatives for further validation.
Moreover, the growing interest in fluorinated intermediates has spurred innovation in synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex fluorinated carbamates like this one. Such advancements have not only improved the accessibility of these compounds but also opened new avenues for their application in medicinal chemistry.
The pharmaceutical industry has been particularly keen on exploring fluorinated carbamates due to their favorable pharmacokinetic profiles. Preclinical studies have shown that compounds incorporating fluoro-sulfonyl groups often exhibit prolonged half-lives and reduced metabolic clearance, which can translate into improved therapeutic outcomes. This has spurred interest from both academic researchers and industry partners looking to develop next-generation therapeutics.
In conclusion, Ter-butyl N-[2-(fluorosulfonyl)-4-hydroxyphenyl]carbamate (CAS No. 2247103-16-6) stands out as a versatile and promising compound with significant implications for drug discovery and molecular medicine. Its unique structural features, coupled with recent advancements in synthetic chemistry and computational modeling, position it as a valuable asset for researchers aiming to develop novel therapeutics targeting a wide range of diseases. As the field continues to evolve, this compound is likely to play an increasingly important role in shaping the future of pharmaceutical innovation.
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